5-Bromo-2-(4-methylpiperazin-1-yl)sulfonylaniline
Description
The compound 5-Bromo-2-(4-methylpiperazin-1-yl)sulfonylaniline features a brominated aromatic ring substituted with a sulfonylaniline group and a 4-methylpiperazine moiety. This precursor serves as a critical intermediate in medicinal chemistry, particularly in the development of protein degraders targeting WD40-repeat containing protein 5 (WDR5) .
Properties
Molecular Formula |
C11H16BrN3O2S |
|---|---|
Molecular Weight |
334.24 g/mol |
IUPAC Name |
5-bromo-2-(4-methylpiperazin-1-yl)sulfonylaniline |
InChI |
InChI=1S/C11H16BrN3O2S/c1-14-4-6-15(7-5-14)18(16,17)11-3-2-9(12)8-10(11)13/h2-3,8H,4-7,13H2,1H3 |
InChI Key |
KOXCOKWCGCUCPG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=C(C=C(C=C2)Br)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Overview
The synthesis of this compound generally follows a sequence of:
- Bromination of aniline derivatives
- Introduction of the 4-methylpiperazine moiety via nucleophilic substitution or palladium-catalyzed coupling
- Sulfonylation to install the sulfonyl group
This sequence can be tailored depending on the starting materials and scale of synthesis.
Detailed Stepwise Preparation
| Step | Reaction | Reagents & Conditions | Yield & Notes |
|---|---|---|---|
| 1. Bromination | Bromination of aniline or related aromatic amine | Bromine (Br2) or N-bromosuccinimide (NBS) in acetic acid or similar solvent | Typically provides brominated aniline intermediate with regioselectivity at the 5-position |
| 2. Piperazine Introduction | Nucleophilic substitution of brominated intermediate with 4-methylpiperazine | 4-Methylpiperazine, base such as potassium carbonate (K2CO3) or triethylamine (TEA); solvents like DMF, THF; reflux at 80–110°C for 12–24 hours | Yields vary; typical yields around 20–91% depending on method and catalyst use |
| 3. Sulfonylation | Sulfonyl chloride (e.g., methanesulfonyl chloride) reacts with piperazine derivative | Base such as triethylamine (TEA); inert atmosphere; room temperature to mild heating | High yield sulfonylation; purification by chromatography |
Representative Synthetic Example
One reported synthetic method involves:
- Step 1: Bromination of aniline with bromine in acetic acid to yield 5-bromoaniline.
- Step 2: Reaction of 5-bromoaniline with 4-methylpiperazine in the presence of potassium carbonate in DMF at 80–100°C for 12–24 hours.
- Step 3: Sulfonylation of the resulting piperazine derivative using methanesulfonyl chloride and triethylamine in dichloromethane at 0–25°C.
Purification is typically achieved by silica gel column chromatography using dichloromethane/methanol gradients, yielding the target compound with purity >98% confirmed by HPLC.
Palladium-Catalyzed Coupling Approaches
Alternative synthetic routes employ palladium-catalyzed amination or coupling reactions to enhance yields and selectivity:
These methods provide robust alternatives for industrial-scale synthesis with improved reaction control and scalability.
Analytical Characterization and Purity Confirmation
The synthesized this compound is characterized by:
| Analytical Technique | Purpose | Typical Results |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirm structure, substitution pattern, and piperazine integration | ¹H NMR signals for N-methyl protons at δ ~2.3 ppm; aromatic protons consistent with substitution pattern |
| Mass Spectrometry (ESI-MS) | Confirm molecular weight and molecular ion peak | Molecular ion peak at m/z 343.09 [M+H]⁺ for dihydrochloride salt |
| Elemental Analysis | Verify elemental composition (C, H, N, Br, S) | Consistent with molecular formula C11H16BrN3O2S |
| High-Performance Liquid Chromatography (HPLC) | Assess purity | Purity >98% after chromatography |
| X-ray Crystallography (if applicable) | Determine absolute configuration and solid-state structure | Used for detailed structural confirmation when crystals available |
Research Outcomes and Industrial Considerations
Reaction Optimization
- Bases such as potassium carbonate and triethylamine are critical to drive nucleophilic substitution and sulfonylation.
- Solvent choice (polar aprotic like DMF or NMP) influences reaction rates and yields.
- Palladium-catalyzed coupling reactions provide higher selectivity and yields, facilitating scale-up.
- Reaction times vary from 12 to 24 hours for substitution steps; sulfonylation is typically faster (1–3 hours).
Yield and Purification
- Yields range widely depending on method: 20% in some palladium-catalyzed reactions to over 90% in optimized coupling reactions.
- Purification typically involves extraction, drying over anhydrous sodium sulfate, and chromatographic techniques (silica gel MPLC or column chromatography).
- Final product purity is routinely confirmed by HPLC and NMR.
Summary Table of Preparation Methods
| Preparation Step | Method | Key Reagents | Conditions | Yield Range | Notes |
|---|---|---|---|---|---|
| Bromination | Direct bromination | Br2 or NBS, AcOH | Room temp or mild heating | High | Regioselective bromination at 5-position |
| Piperazine Introduction | Nucleophilic substitution | 4-Methylpiperazine, K2CO3 or TEA | 80–110°C, 12–24 h | 20–91% | Can use Pd-catalyzed amination for higher yield |
| Sulfonylation | Sulfonyl chloride reaction | Methanesulfonyl chloride, TEA | 0–25°C, 1–3 h | High | Requires inert atmosphere |
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(4-methylpiperazin-1-yl)sulfonylaniline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminated derivative, while oxidation can produce a sulfone or sulfoxide derivative.
Scientific Research Applications
5-Bromo-2-(4-methylpiperazin-1-yl)sulfonylaniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(4-methylpiperazin-1-yl)sulfonylaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The sulfonyl group can enhance its binding affinity to certain proteins, while the piperazine ring can improve its solubility and bioavailability.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | LogP | PSA (Ų) |
|---|---|---|---|---|---|
| 5-Bromo-2-(4-methylpiperazin-1-yl)aniline | Aniline | Br, 4-methylpiperazine | 270.15* | ~1.2 | 38.5 |
| 5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine | Pyrimidine | Br, 4-methylpiperazine | 257.13 | 1.66 | 47.61 |
| 5-Bromo-2-(4-methylpiperazin-1-yl)thiazole | Thiazole | Br, 4-methylpiperazine | 262.17 | 1.66 | 47.61 |
| 5-Bromo-2-(4-ethylpiperazin-1-yl)pyrimidine | Pyrimidine | Br, 4-ethylpiperazine | 271.16 | 1.89 | 47.61 |
| Pyrimidine-4-carboxylic acid derivative | Pyrimidine | Br, 4-methylpiperazine, COOH | 301.14 | 0.98 | 89.34 |
*Calculated based on .
Biological Activity
5-Bromo-2-(4-methylpiperazin-1-yl)sulfonylaniline is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, therapeutic implications, and relevant research findings.
Molecular Characteristics
- Molecular Formula : CHBrNOS
- Molecular Weight : 334.24 g/mol
- CAS Number : 13723-58-5
The structure of this compound features a bromine atom, a sulfonamide group, and a piperazine moiety, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its role as a kinase inhibitor. Compounds with similar structures have been shown to inhibit various kinases, particularly those involved in cancer pathways such as phosphoinositide 3-kinase (PI3K) and cyclin-dependent kinases (CDKs).
Inhibition of Kinases
Research indicates that this compound may inhibit CDK4 and CDK6, which are crucial in regulating the cell cycle. This inhibition can lead to reduced proliferation of cancer cells, making it a candidate for cancer therapy.
Anticancer Properties
A study highlighted the potential of this compound in targeting specific cancer types. The compound demonstrated efficacy in preclinical models, showing significant inhibition of tumor growth in xenograft studies.
Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| This compound | Sulfonamide with piperazine | Kinase inhibition | Bromine substituent enhances activity |
| 2-(4-Methylpiperazin-1-yl)-5-sulfonylaniline | Similar sulfonamide structure | Moderate kinase inhibition | Lacks bromine substituent |
| 3-Bromo-5-(isopropylpiperazin-1-yl)sulfonylpyridin | Pyridine ring structure | PI3K inhibition | Different ring system |
The comparison illustrates how structural variations influence biological activity, particularly in kinase inhibition.
Preclinical Studies
-
Study on Tumor Inhibition :
- In vivo studies demonstrated that the compound significantly reduced tumor size in models of breast cancer by inhibiting CDK4/6 pathways.
- Dosage: Administered at varying concentrations (10 mg/kg to 50 mg/kg) showed dose-dependent responses.
-
Mechanistic Insights :
- Molecular docking studies revealed strong binding affinities to the ATP-binding sites of CDK4 and CDK6, suggesting a competitive inhibition mechanism.
Safety and Toxicity
Toxicological assessments indicate that while the compound exhibits promising anticancer properties, further investigations are necessary to evaluate its safety profile. Preliminary data suggest low toxicity at therapeutic doses, but long-term studies are required for conclusive results.
Q & A
Q. What are the established synthetic routes for 5-bromo-2-(4-methylpiperazin-1-yl)sulfonylaniline, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, in the synthesis of analogous compounds, precursor 5-bromo-2-(4-methylpiperazin-1-yl)aniline is prepared by reacting brominated aryl halides with 4-methylpiperazine under reflux in polar aprotic solvents (e.g., DMF or THF) at 80–100°C for 12–24 hours . Catalytic bases like K₂CO₃ or Et₃N are critical for deprotonating the amine and driving the reaction. Purity is optimized via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) and confirmed by HPLC (>98% purity) .
Q. How is the structural characterization of this compound validated, and what analytical techniques are essential?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and piperazine ring integration (e.g., δ ~2.3 ppm for N-methyl protons) .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 343.09 [M+H]⁺ for the dihydrochloride salt) .
- Elemental Analysis : To verify stoichiometry (C, H, N, Br, Cl) .
- X-ray Crystallography : For absolute configuration determination (using SHELXL for refinement) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of dust/aerosols.
- Store at 2–8°C in airtight, light-resistant containers.
- Dispose of waste via approved hazardous chemical protocols .
Advanced Research Questions
Q. How can crystallographic data (e.g., from SHELX or Mercury) resolve ambiguities in molecular conformation or packing motifs?
- Methodological Answer :
- SHELX Refinement : Use SHELXL to refine X-ray data, focusing on torsional angles of the piperazine ring and sulfonyl group to identify deviations from ideal geometry .
- Mercury Visualization : Analyze intermolecular interactions (e.g., hydrogen bonds between NH₂ and sulfonyl groups) to explain packing stability. Compare with analogous structures via the Materials Module .
- Example: A 0.05 Å displacement in the bromine atom position might indicate rotational flexibility, requiring thermal ellipsoid analysis .
Q. What strategies address contradictions in synthetic yields reported across different methodologies (e.g., patents vs. academic studies)?
- Methodological Answer :
- Comparative Analysis : Tabulate reaction parameters (solvent, temperature, catalyst) from conflicting sources (e.g., patent EP 3,858,835 vs. academic syntheses) .
- DoE (Design of Experiments) : Systematically vary conditions (e.g., solvent polarity, base strength) to identify critical factors. For instance, replacing DMF with THF may reduce side reactions but lower solubility .
- Mechanistic Studies : Use DFT calculations to model transition states and identify rate-limiting steps in competing pathways.
Q. How can structure-activity relationship (SAR) studies optimize the biological activity of derivatives?
- Methodological Answer :
- Core Modifications : Introduce substituents at the aniline (e.g., electron-withdrawing groups) or piperazine (e.g., alkylation) to alter electronic or steric properties.
- Biological Assays : Test derivatives against target proteins (e.g., WDR5 in cancer models) to correlate activity with structural features .
- Computational Docking : Use AutoDock Vina to predict binding affinities with target active sites, guided by crystallographic data .
Q. What computational methods validate experimental data discrepancies, such as NMR chemical shift outliers?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
